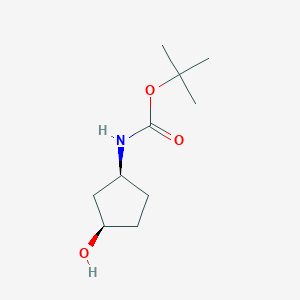

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616535 | |

| Record name | tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167465-99-8 | |

| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167465-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS number

An In-depth Technical Guide to tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry and organic synthesis. Identified by its CAS Number 167465-99-8 , this bifunctional molecule incorporates a key stereochemically defined hydroxycyclopentylamine scaffold, protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This guide delves into its chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and discusses its applications in drug development. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Core Compound Identification and Properties

This compound is a valuable synthetic intermediate due to its defined stereochemistry and the orthogonal nature of its functional groups—a secondary alcohol and a Boc-protected secondary amine. The Boc group provides robust protection under a wide range of conditions, yet can be selectively removed under mild acidic conditions, allowing for sequential chemical transformations. This makes the compound an ideal starting point for introducing a chiral 3-aminocyclopentanol moiety into complex target molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 167465-99-8 | [1][2][3] |

| Molecular Formula | C10H19NO3 | [3][5] |

| Molecular Weight | 201.27 g/mol | [3][5] |

| IUPAC Name | tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | [3][4] |

| Synonyms | (1R,3S)-3-(Boc-amino)cyclopentanol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97-98% | [1][3] |

| Boiling Point | 321 °C (Predicted) | [1] |

| Density | 1.08 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the selective N-protection of the corresponding aminocyclopentanol precursor. The choice of the Boc protecting group is strategic; it is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This transformation is highly efficient and chemoselective for the amino group, leaving the hydroxyl group untouched for subsequent reactions.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the Boc-protection of (1S,3R)-3-aminocyclopentanol.

Materials:

-

(1S,3R)-3-aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized Water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve (1S,3R)-3-aminocyclopentanol hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

-

Basification: Cool the solution to 0 °C using an ice bath. Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the reaction mixture. Stir for 15 minutes. The causality here is to deprotonate the ammonium salt to the free amine, which is the nucleophilic species required to react with Boc₂O.

-

Boc-Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the stirring mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine. The acidic wash ensures the removal of any non-Boc-protected starting material, enhancing the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained is often a solid or a thick oil. Purification is typically achieved by one of the following methods:

-

Recrystallization: If the crude product is solid, recrystallization from a solvent system like ethyl acetate/hexanes can yield highly pure material.

-

Column Chromatography: For oily products or to remove closely-related impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the most effective method.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Results |

| ¹H NMR | The spectrum will show a characteristic singlet for the 9 protons of the tert-butyl group (~1.45 ppm). Multiplets for the cyclopentyl ring protons will be observed, with distinct signals for the protons on the carbons bearing the -OH and -NHBoc groups. The presence of both -OH and -NH protons will be confirmed by broad singlets that are D₂O exchangeable. |

| ¹³C NMR | The spectrum will display 10 distinct carbon signals. Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the two methine carbons of the cyclopentyl ring attached to the heteroatoms. |

| Mass Spec (MS) | Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 202.3 and a sodium adduct [M+Na]⁺ at m/z 224.3. |

| HPLC | Purity analysis using a chiral HPLC method can confirm the enantiomeric and diastereomeric purity of the compound, which should be ≥98% for use in pharmaceutical development. |

Visualization of Key Concepts

Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final purified product.

Caption: General workflow for the synthesis and purification of the title compound.

Molecular Logic: Orthogonal Functionality

The utility of this molecule stems from the different reactivity of its two functional groups, which allows for selective chemical modification.

Caption: Diagram illustrating the orthogonal reactivity of the key functional groups.

Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in a wide range of therapeutic agents.[7] Its stability and ability to act as a peptide bond isostere make it highly valuable in drug design.[7] this compound serves as a critical starting material for synthesizing complex molecules where the 3-aminocyclopentanol core is a required pharmacophore.

-

Chiral Pool Synthesis: It provides a stereochemically defined fragment, saving steps and avoiding costly chiral separations in later stages of a synthetic route.

-

Linker Technology: After deprotection of the amine, the resulting primary amine can be used to conjugate the cyclopentanol moiety to other molecules, acting as a chiral linker in PROTACs or antibody-drug conjugates.

-

Scaffold for Library Synthesis: The hydroxyl group can be derivatized, while the Boc-amine remains protected. Subsequently, the amine can be deprotected and reacted with a diverse set of building blocks, allowing for the rapid generation of a library of compounds for screening. For instance, it can be a precursor for synthesizing novel kinase inhibitors or antiviral agents where cyclic amines are known to play a key role in binding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

Table 3: GHS Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [1] |

| Pictograms | GHS07 (Exclamation Mark) | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full review of the Safety Data Sheet (SDS) is required before use.

References

-

This compound CAS 167465-99-8. Home Sunshine Pharma. [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082. PubChem. [Link]

-

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9. J&K Scientific. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

- 1. This compound CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 167465-99-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 97% | CAS: 167465-99-8 | AChemBlock [achemblock.com]

- 4. This compound - CAS:167465-99-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate - CAS:225641-84-9 - Abovchem [abovchem.com]

- 6. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | 1290191-64-8 [sigmaaldrich.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanol

For Distribution: Internal Use, Drug Development & Medicinal Chemistry Divisions Prepared By: Gemini, Senior Application Scientist Document ID: J-20260109-01

Executive Summary & Strategic Importance

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanol, often referred to as (1S,3R)-3-(Boc-amino)cyclopentanol, is a chiral synthetic building block of significant strategic importance in modern pharmaceutical development. Its value is derived from the precisely defined stereochemistry of its cyclopentyl scaffold, which features two key functional groups: a secondary alcohol and a Boc-protected amine.

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions. This orthogonality allows chemists to perform modifications at the hydroxyl group without affecting the amine, and vice-versa. This characteristic makes the molecule a versatile intermediate for constructing complex, stereochemically rich active pharmaceutical ingredients (APIs), particularly in the synthesis of carbocyclic nucleoside analogues and other constrained scaffolds used in antiviral and oncology research. This guide provides a comprehensive overview of its essential physical properties, analytical characterization, and handling protocols to support its effective use in research and development.

Compound Identification

Accurate identification is the foundation of reproducible science. The following table summarizes the key identifiers for (1S,3R)-3-(Boc-amino)cyclopentanol.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | [1] |

| CAS Number | 167465-99-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][3] |

| Molecular Weight | 201.26 g/mol | [1][3] |

| Canonical SMILES | C(C)OC(=O)N[C@H]1CO | |

| InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |

| InChIKey | SBUKINULYZANSP-JGVFFNPUSA-N |

Physicochemical & Spectroscopic Properties

The physical state and solubility dictate the handling, reaction setup, and purification strategies for a compound.

| Property | Value | Notes & Causality | Source(s) |

| Appearance | White to off-white solid | The crystalline nature is typical for moderately sized, polar organic molecules with hydrogen bonding capabilities (hydroxyl and N-H groups). | [2] |

| Density | ~1.08 g/cm³ | The density is slightly greater than water, which is expected given the atomic composition and efficient crystal packing. | [2] |

| Boiling Point | ~321 °C (Predicted) | The high boiling point is attributed to the molecule's polarity and capacity for intermolecular hydrogen bonding. | [2] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | The presence of both polar (hydroxyl, carbamate) and non-polar (Boc, cyclopentyl) regions allows for solubility in a range of polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic Boc group. | |

| Storage | Sealed, dry, room temperature or 2-8°C | The compound is generally stable, but storage in a dry environment is crucial as the Boc group can be labile to strong acids, and the compound may be hygroscopic. | [1][4] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a definitive fingerprint. Expected signals include: a broad singlet around 1.45 ppm (9H, tert-butyl group), multiplets for the cyclopentyl ring protons (CH and CH₂), a signal for the CH-OH proton, and a signal for the CH-NH proton. The exact chemical shifts and coupling patterns are solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~155 ppm), and distinct signals for the five carbons of the cyclopentyl ring, with the C-OH and C-NH carbons shifted downfield.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (~3300-3500 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), and a strong C=O stretch from the Boc group carbonyl (~1685 cm⁻¹).

Synthesis & Quality Control Logic

The synthesis of (1S,3R)-3-(Boc-amino)cyclopentanol requires precise stereochemical control. A common conceptual pathway involves the asymmetric synthesis or resolution of a precursor, followed by functional group manipulation.

Caption: Conceptual workflow for the stereoselective synthesis.

The critical step is establishing the correct stereocenters. This is often achieved through enzymatic resolution of a racemic intermediate or via an asymmetric synthesis, which builds the chirality directly. Following the formation of the chiral aminocyclopentanol, the amino group is protected with the Boc group, typically using di-tert-butyl dicarbonate (Boc₂O). This ensures the amine does not interfere with subsequent reactions involving the hydroxyl group.

Comprehensive Analytical Validation

A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of the material. The workflow below outlines the logical sequence of analysis.

Sources

A Technical Guide to tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block in Modern Drug Discovery

Abstract

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in medicinal chemistry and organic synthesis. Its unique stereochemistry and the presence of a versatile Boc-protected amine and a secondary alcohol on a cyclopentyl scaffold make it an invaluable synthon for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its critical applications in drug development, and details the analytical protocols required for its characterization. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a comprehensive understanding of this compound's utility and practical application.

Physicochemical and Structural Properties

The precise molecular architecture of this compound dictates its utility in stereoselective synthesis. The tert-butyloxycarbonyl (Boc) group serves as a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at the hydroxyl group. The (1S,3R) stereoconfiguration provides a specific three-dimensional orientation that is crucial for targeted interactions in biological systems.

Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 201.26 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |

| CAS Number | 167465-99-8 | [3][4] |

| Appearance | Solid | [4] |

| InChI Key | SBUKINULYZANSP-JGVFFNPUSA-N | [4] |

| Storage Temperature | Sealed in dry, 2-8°C | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the stereoselective preparation of the corresponding aminocyclopentanol precursor, followed by protection of the amino group. The choice of synthetic route is critical for ensuring high enantiomeric and diastereomeric purity.

Recommended Synthetic Protocol

A common and effective method involves the mono-protection of the precursor, (1S,3R)-3-aminocyclopentanol, using di-tert-butyl dicarbonate (Boc₂O). The differential nucleophilicity of the amine versus the alcohol allows for selective protection under controlled basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve (1S,3R)-3-aminocyclopentanol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution to act as a proton scavenger.

-

Boc₂O Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes. The low temperature helps to control the exothermicity of the reaction and minimize side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality and Experimental Rationale

-

Boc Protecting Group: The Boc group is ideal for this transformation due to its stability in a wide range of reaction conditions (e.g., non-acidic conditions) and its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[5] This orthogonality is fundamental in multi-step syntheses.

-

Solvent System: The THF/water system is used to ensure the solubility of both the polar aminocyclopentanol starting material and the less polar Boc₂O reagent.

-

Stereochemical Integrity: This protocol is designed to preserve the stereochemistry of the starting material, as the reaction occurs at the nucleophilic amine without affecting the chiral centers.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Boc protection of (1S,3R)-3-aminocyclopentanol.

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in many approved therapeutic agents, valued for its chemical stability and ability to act as a bioisostere of a peptide bond.[6] The specific chiral scaffold of this compound is frequently incorporated into molecules targeting a variety of enzymes and receptors, where precise stereochemistry is paramount for efficacy.

Role as a Chiral Synthon

This compound serves as a key intermediate in the synthesis of complex molecules where the cyclopentyl ring acts as a rigid scaffold to orient other functional groups. For example, it is a precursor for synthesizing inhibitors of enzymes such as kinases, proteases, and hydrolases. The hydroxyl group can be further functionalized or oxidized, while the amine, after deprotection, can be acylated, alkylated, or used in urea/thiourea formations.[7]

Example Application: Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core from which various substituents project to occupy specific pockets within the ATP-binding site of the enzyme. The ((1S,3R)-3-hydroxycyclopentyl)amino moiety is often used as a substituent to enhance potency and selectivity by forming key hydrogen bond interactions.

The diagram below illustrates the logical incorporation of this building block into a generic kinase inhibitor scaffold.

Caption: Logical workflow for incorporating the building block into a kinase inhibitor.

Self-Validating System: Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques must be employed. This serves as a self-validating system for any researcher synthesizing or using this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), methine protons on the cyclopentyl ring (including those adjacent to the -OH and -NHBoc groups), and the methylene protons.

-

¹³C NMR: Will display distinct signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the five carbons of the cyclopentyl ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 201.26 g/mol .

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for confirming enantiomeric and diastereomeric purity. Using a suitable chiral stationary phase, the (1S,3R) isomer can be resolved from other stereoisomers.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable and versatile building block for the synthesis of sophisticated molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation is essential for its effective application in the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

-

Knez, D., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, National Institutes of Health. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Available at: [Link]

Sources

- 1. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:167465-99-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 167465-99-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate | MDPI [mdpi.com]

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Abstract

The definitive confirmation of a molecule's chemical structure and stereochemistry is a cornerstone of modern drug development and chemical research. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a valuable chiral building block. Moving beyond a simple listing of techniques, this document details the causality behind experimental choices, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiral chromatography. We present a self-validating workflow where each analytical step corroborates the next, culminating in the unambiguous assignment of the molecule's connectivity, and its relative and absolute stereochemistry. Detailed protocols, data interpretation frameworks, and visual diagrams are provided to guide researchers in achieving confident structural verification.

Introduction: The Imperative for Unambiguous Characterization

This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a secondary alcohol on a cyclopentane scaffold. Its specific stereochemistry—(1S,3R)—makes it a critical starting material or intermediate in the synthesis of complex, biologically active molecules where three-dimensional orientation dictates efficacy and safety. The presence of two stereocenters necessitates a rigorous analytical approach to confirm not only the atomic connectivity but also the cis relationship between the hydroxyl and carbamate groups and the absolute configuration at carbons 1 and 3.

This guide eschews a rigid template, instead presenting a logical, multi-technique workflow that begins with foundational verification of molecular weight and functional groups, proceeds to the definitive mapping of the carbon-hydrogen framework, and concludes with the confirmation of its precise three-dimensional arrangement.

The Elucidation Workflow: A Multi-Pillar Approach

The structural confirmation process is a systematic investigation, with each technique providing a unique piece of the puzzle. The convergence of all data upon a single, consistent structure is the hallmark of a successful elucidation.

Caption: A generalized workflow for structural confirmation.

Foundational Analysis: Confirming the Basics

Before delving into complex NMR analysis, foundational techniques are employed to verify the molecular formula and the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint.

-

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and providing a clear molecular ion peak.

-

Expected Data: The molecular formula C₁₀H₁₉NO₃ corresponds to a monoisotopic mass of 201.1365 Da.[1] In positive-ion ESI-MS, the primary observed species would be the protonated molecule [M+H]⁺ at m/z 202.1438 and potentially a sodium adduct [M+Na]⁺ at m/z 224.1257.

-

Fragmentation Insights: The tert-Butoxycarbonyl (Boc) protecting group is notoriously unstable under certain MS conditions and can undergo a characteristic McLafferty rearrangement or loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[2][3][4] Observing a fragment at m/z 145 ([M-C₄H₈+H]⁺) or 102 ([M-Boc+2H]⁺) is highly indicative of the Boc group's presence.

| Ion Species | Calculated m/z | Information Gained |

| [M+H]⁺ | 202.1438 | Confirmation of molecular weight. |

| [M+Na]⁺ | 224.1257 | Confirmation of molecular weight. |

| [M-C₄H₈+H]⁺ | 145.0919 | Characteristic loss from Boc group. |

| [M-Boc+2H]⁺ | 102.0862 | Loss of the entire protecting group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the essential functional groups. The spectrum is a molecular fingerprint that must align with the proposed structure.

-

Causality: Specific bonds absorb infrared radiation at characteristic frequencies. This allows for the direct identification of the hydroxyl, amine, and carbonyl functionalities.

-

Expected Data: The spectrum should display several key absorption bands.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3350 (sharp) | N-H stretch | Carbamate (-NH) |

| ~2960 | C-H stretch | sp³ C-H (Aliphatic) |

| ~1685 | C=O stretch | Carbamate carbonyl |

| ~1520 | N-H bend | Carbamate (-NH) |

| ~1160 | C-O stretch | Carbamate ester linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of the molecular framework. A suite of 1D and 2D experiments is required for a full assignment.[6][7]

¹H and ¹³C NMR: The Atom Inventory

One-dimensional NMR provides an inventory of the hydrogen and carbon atoms in their distinct chemical environments.

-

¹H NMR: The proton spectrum reveals the number of different proton environments, their electronic shielding (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). Key expected signals include a 9-proton singlet for the highly shielded tert-butyl group and several multiplets for the cyclopentyl ring protons.[8][9]

-

¹³C NMR & DEPT: The ¹³C spectrum shows signals for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. For C₁₀H₁₉NO₃, we expect to see 8 distinct signals in the ¹³C spectrum due to the molecule's C1 symmetry (two pairs of methylene carbons are chemically equivalent).[10][11]

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously establishing the bond-by-bond connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton network around the cyclopentyl ring.[12][13][14] For instance, the proton on C1 (-CH-NHBoc) will show a correlation to its neighboring C2 and C5 protons.

Caption: Expected key COSY correlations in the cyclopentyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a 2D plot correlating each proton signal directly to the carbon atom it is attached to (¹J-coupling).[12][15] It allows for the definitive assignment of each proton signal to a specific carbon on the skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the connectivity puzzle, revealing correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling).[16] This is critical for connecting the distinct spin systems. For example, it will show a correlation from the 9H singlet of the tert-butyl group to the quaternary carbon of that group and to the carbamate carbonyl carbon, confirming the structure of the Boc group and its attachment.

Caption: Key HMBC correlations confirming the carbamate linkage.

Consolidated NMR Data Interpretation

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

| Carbon | ¹³C Shift (ppm, est.) | DEPT | ¹H Shift (ppm, est.) | Multiplicity | Key HMBC Correlations |

| C=O | ~156 | C | - | - | H1, NH, t-Bu H |

| C(CH₃)₃ | ~79 | C | - | - | t-Bu H |

| C1 | ~53 | CH | ~4.0 | m | C=O, C2, C5 |

| C3 | ~72 | CH | ~4.2 | m | C2, C4, C5 |

| C2, C5 | ~35 | CH₂ | ~1.8-2.1 | m | C1, C3, C4 |

| C4 | ~42 | CH₂ | ~1.5-1.7 | m | C2, C3, C5 |

| C(CH₃)₃ | ~28 | CH₃ | ~1.45 | s | C(CH₃)₃, C=O |

Stereochemical Elucidation: Defining the 3D Architecture

With the connectivity established, the focus shifts to confirming the three-dimensional structure.

Relative Stereochemistry (cis vs. trans)

The (1S,3R) designation implies a cis relationship between the substituents at C1 and C3. This can be confirmed using through-space NMR correlations.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a cis configuration, the protons H1 and H3 are on the same face of the cyclopentane ring. A NOESY experiment should reveal a cross-peak between H1 and H3, providing powerful evidence for the cis relative stereochemistry. A trans isomer would not show this correlation.

Enantiomeric Purity and Absolute Stereochemistry

Confirming that the sample is the (1S,3R) enantiomer and not its (1R,3S) mirror image or a racemic mixture requires a chiral-sensitive technique.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for determining enantiomeric purity.[17][18]

-

Causality: The sample is passed through a column containing a chiral stationary phase (CSP).[19] The two enantiomers form transient diastereomeric complexes with the CSP that have different energies, causing them to travel through the column at different speeds and elute at different times.[20]

-

Protocol: A typical method would involve a polysaccharide-based chiral column (e.g., Chiralpak®) with a mobile phase of hexane and isopropanol. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

-

Verification: To confirm the absolute configuration, the retention time of the main peak must be matched to that of a certified reference standard of this compound run under identical conditions.[21]

-

-

X-ray Crystallography: This is the definitive "gold standard" for determining the absolute three-dimensional structure of a molecule.[22]

-

Causality: If a single crystal of sufficient quality can be grown, X-ray diffraction analysis provides the precise coordinates of every atom in the crystal lattice.[23][24][25] This not only confirms the connectivity and relative stereochemistry but, through anomalous dispersion methods (e.g., the Flack parameter), can determine the absolute stereochemistry.[26]

-

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire a standard suite of experiments on a 400 MHz or higher spectrometer:

-

¹H NMR (16 scans)

-

¹³C NMR with proton decoupling (1024 scans)

-

DEPT-135

-

gCOSY

-

gHSQC

-

gHMBC

-

NOESY (with a mixing time of 500-800 ms)

-

-

Processing: Process all spectra using appropriate window functions and referencing (e.g., to residual solvent peak or TMS).

Protocol: Chiral HPLC for Enantiomeric Purity

-

System: HPLC system with UV detector.

-

Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent).

-

Mobile Phase: 90:10 Hexane:Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Dissolve ~1 mg of sample in 1 mL of mobile phase.

-

Inject 10 µL.

-

Analyze the resulting chromatogram for two separated peaks corresponding to the enantiomers.

-

Separately inject a certified reference standard of the (1S,3R) enantiomer to confirm the peak identity.

-

Conclusion: A Self-Validating Structural Dossier

The structure of this compound is considered fully elucidated when a complete and self-consistent dataset is assembled. The molecular weight from MS must match the formula. The functional groups in the IR spectrum must be accounted for in the structure. Every proton and carbon signal in the NMR spectra must be unambiguously assigned through a logical web of COSY, HSQC, and HMBC correlations. Finally, the cis stereochemistry must be confirmed by NOESY, and the absolute (1S,3R) configuration verified by chiral HPLC against a known standard or by X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of scientific confidence required for drug development and advanced chemical synthesis.

References

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

This compound CAS 167465-98-8. Home Sunshine Pharma. Available at: [Link]

-

tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Molport. Available at: [Link]

-

Supporting Information for a paper detailing NMR spectra of various carbamates. Indian Journal of Chemistry. Available at: [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. Available at: [Link]

-

X-ray crystal structure of carbamate syn-7. ResearchGate. Available at: [Link]

-

Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. PubMed. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]

-

rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

-

1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society Publications. Available at: [Link]

-

X-Ray Structure and Characterization of Carbamate. Amanote Research. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

-

Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes. ResearchGate. Available at: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. Available at: [Link]

-

How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate. Available at: [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Available at: [Link]

-

Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia. National Institutes of Health. Available at: [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

-

Complex NMR experiments: 2D, selective, etc. University of Maryland, Baltimore. Available at: [Link]

-

Typical 2D NMR experiments used for molecular structure determination. ResearchGate. Available at: [Link]

-

This compound. Amerigo Scientific. Available at: [Link]

-

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate. UbioChem. Available at: [Link]

Sources

- 1. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. youtube.com [youtube.com]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 16. princeton.edu [princeton.edu]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. csfarmacie.cz [csfarmacie.cz]

- 20. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 21. This compound CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. (PDF) X-Ray Structure and Characterization of Carbamate [research.amanote.com]

- 25. X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol

An In-depth Technical Guide to the Spectroscopic Data of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol

This guide provides a comprehensive analysis of the spectroscopic data for (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol, a valuable chiral building block in contemporary drug discovery and development. Its stereodefined structure, featuring both hydroxyl and protected amine functionalities, makes it a critical intermediate for synthesizing a wide range of biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its robust analysis.

Molecular Structure and Key Features

(1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol possesses a cyclopentyl scaffold with two key functional groups in a specific stereochemical arrangement: a hydroxyl group at C1 and a tert-butoxycarbonyl (Boc) protected amine at C3. This substitution pattern dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The key to interpreting the spectrum of this molecule is to recognize the diastereotopic nature of the methylene protons on the cyclopentane ring, which often leads to complex, overlapping multiplets.

Expected ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

|---|---|---|---|---|

| -OH | 1.5 - 2.5 | Broad Singlet | 1H | Chemical shift is variable and depends on concentration and solvent. |

| -NH- (Boc) | 4.5 - 5.0 | Broad Singlet / Doublet | 1H | Amide proton, deshielded by the adjacent carbonyl group. |

| H1 (CH-OH) | ~4.2 - 4.4 | Multiplet | 1H | Deshielded by the electronegative oxygen atom.[1][2] |

| H3 (CH-NH) | ~3.9 - 4.1 | Multiplet | 1H | Deshielded by the electronegative nitrogen atom of the carbamate. |

| Cyclopentyl -CH₂- | 1.5 - 2.2 | Multiplets | 6H | Protons on C2, C4, and C5 form complex, overlapping multiplets.[3] |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | Magnetically equivalent methyl protons of the tert-butyl group.[4] |

Expertise & Causality:

-

The protons H1 and H3, attached to the stereocenters bearing the hydroxyl and amino groups respectively, are the most downfield of the ring protons due to the deshielding effect of the directly attached heteroatoms.

-

The large, sharp singlet integrating to 9 protons at approximately 1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protecting group. Its presence is a key confirmation of the structure.[4]

-

The broadness of the -OH and -NH signals is due to hydrogen bonding and, in the case of the amide, potential quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|

| C=O (Boc) | ~155.5 | Carbonyl carbon of the carbamate group.[5] |

| C(CH₃)₃ (Boc) | ~79.5 | Quaternary carbon of the tert-butyl group.[4] |

| C1 (CH-OH) | ~73.0 | Carbinol carbon, shifted downfield by the hydroxyl group.[6][7] |

| C3 (CH-NH) | ~52.0 | Carbon bearing the nitrogen, shifted downfield. |

| Cyclopentyl -CH₂- | 25.0 - 40.0 | Methylene carbons of the cyclopentane ring.[6] |

| -C(_CH_₃)₃ (Boc) | ~28.4 | Methyl carbons of the tert-butyl group.[4][5] |

Trustworthiness through Self-Validation: The presence of exactly seven distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure (three CH₂, two CH, one quaternary C, and one C=O). The characteristic shifts for the Boc group carbons (~155, ~80, and ~28 ppm) serve as an internal validation of the protecting group's integrity.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3400 (broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[8][9] |

| ~3350 | N-H Stretch | Amide (-NH) | Indicates the presence of the Boc-protected amine. |

| ~2850-2960 | C-H Stretch | Alkanes (sp³) | Corresponds to the C-H bonds of the cyclopentyl ring and Boc group.[8] |

| ~1680-1700 | C=O Stretch | Carbamate (-O-C=O) | Strong, sharp absorption characteristic of the Boc group's carbonyl.[4] |

| ~1520 | N-H Bend | Amide II Band | Further confirms the presence of the N-H group. |

| ~1170 | C-O Stretch | Carbamate / Alcohol | Strong absorption associated with the C-O bonds.[8] |

Authoritative Grounding: The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The simultaneous presence of a broad O-H stretch around 3400 cm⁻¹ and a strong carbonyl (C=O) absorption near 1700 cm⁻¹ is a definitive indicator of the target molecule's functionalization.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Interpretation |

|---|---|---|

| 216.15 | [M+H]⁺ | Protonated molecular ion (C₁₀H₁₉NO₃, Exact Mass: 215.14) |

| 238.13 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 160.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 116.09 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da) |

Causality in Fragmentation: The tert-butoxycarbonyl (Boc) group is known for its characteristic fragmentation pathways.[10] The most common fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂. Another prominent fragmentation is the cleavage of the N-C bond, leading to the loss of the entire Boc group (100 Da), resulting in the protonated aminocyclopentanol fragment. Observing these specific losses provides very strong evidence for the structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

Protocol 2: ATR-FTIR Spectroscopy

-

Background Spectrum: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Protocol 3: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Identify the protonated molecular ion [M+H]⁺ and any common adducts or fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a chiral building block like (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

Caption: A streamlined workflow for spectroscopic characterization.

References

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for an article in Organic & Biomolecular Chemistry. Available from: [Link]

-

ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

-

Chegg.com. Solved: Draw the structure of cyclopentanol and give the expected ¹H NMR data. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Cyclopentanol - Mass spectrum (electron ionization). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available from: [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available from: [Link]

-

PubChem. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Available from: [Link]

-

National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

ResearchGate. THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Cyclopentanol - IR Spectrum. Available from: [Link]

-

Aladdin. (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid. Available from: [Link]

-

ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available from: [Link]

-

The Automated Topology Builder (ATB). Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray. Available from: [Link]

-

King's Centre for Visualization in Science. Infrared Spectrum of a Cyclic Alcohol: Cyclopentanol. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Cyclopentanol - Condensed Phase IR Spectrum. Available from: [Link]

-

SpectraBase. Cyclopentanol - Optional[¹³C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Available from: [Link]

-

PubChem. 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Boc-protected bicycloproline. Available from: [Link]

-

OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]

-

Pharmaffiliates. (1S,3R,4R)-4-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Terpinol - IR Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

- 1. Solved Draw the structure of cyclopentanol and give the | Chegg.com [chegg.com]

- 2. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Cyclopentanol [applets.kcvs.ca]

- 9. Cyclopentanol [webbook.nist.gov]

- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utsouthwestern.edu [utsouthwestern.edu]

NMR spectrum of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

An In-Depth Technical Guide to the NMR Spectrum of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a chiral building block crucial in synthetic organic chemistry and drug development. The specific stereochemistry of this molecule, with a cis relationship between the hydroxyl and carbamate functional groups, dictates a unique and complex spectral signature. This document serves as a comprehensive resource for researchers, offering insights into spectral prediction, experimental protocol, and advanced characterization techniques.

Molecular Structure and Stereochemical Implications

The foundation of any spectral interpretation lies in a thorough understanding of the molecule's structure. This compound (C₁₀H₁₉NO₃) possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring.[1] The (1S, 3R) designation defines a specific three-dimensional arrangement where the bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl group are on the same face of the ring, a cis configuration.

This lack of a symmetry plane renders nearly every proton and carbon atom chemically non-equivalent, leading to a complex but information-rich NMR spectrum. The diastereotopic nature of the methylene (CH₂) protons on the cyclopentane ring is a key feature; the two protons on a single methylene carbon are in different chemical environments and will thus have distinct chemical shifts and exhibit coupling to each other (geminal coupling).[2]

Caption: Labeled structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different types of protons.[3] A standard approach involves analyzing chemical shift, integration, and signal multiplicity (splitting pattern).[4][5]

Predicted Proton Assignments

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | Nine equivalent methyl protons of the tert-butyl group, appearing as a sharp singlet in a shielded region.[6][7] |

| -NH- | Variable (e.g., ~4.5-5.5) | Broad (br s) | 1H | Chemical shift is solvent and concentration-dependent. Broadening is due to quadrupole effects from ¹⁴N and chemical exchange. |

| -OH | Variable (e.g., ~2.0-4.0) | Broad (br s) | 1H | Position is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. Signal disappears upon D₂O exchange. |

| H1 (-CH-N) | ~3.8 - 4.2 | Multiplet (m) | 1H | Deshielded by the adjacent electronegative nitrogen atom of the carbamate group. Complex splitting from adjacent C2 and C5 protons. |

| H3 (-CH-O) | ~4.0 - 4.4 | Multiplet (m) | 1H | Deshielded by the highly electronegative oxygen of the hydroxyl group. Complex splitting from adjacent C2 and C4 protons. |

| Cyclopentyl -CH₂- | ~1.5 - 2.2 | Multiplets (m) | 6H | Protons on C2, C4, and C5. These six protons are all chemically non-equivalent, resulting in complex and overlapping multiplets.[2][8] |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically unique carbon atom.[3] Given the molecule's asymmetry, all ten carbon atoms are expected to be non-equivalent.

Predicted Carbon Assignments

| Carbon Label | Predicted δ (ppm) | Rationale |

| -C=O | ~155 - 157 | The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield.[7] |

| -C(CH₃)₃ (quat) | ~79 - 81 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[7][9] |

| C3 (-CH-O) | ~72 - 75 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| C1 (-CH-N) | ~55 - 58 | The carbon attached to the carbamate nitrogen is deshielded. |

| C2, C4, C5 (-CH₂-) | ~30 - 45 | The three methylene carbons of the cyclopentane ring. Their exact shifts will vary based on their proximity to the electron-withdrawing substituents. |

| -C(CH₃)₃ (methyl) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear in the shielded, upfield region.[7][9] |

Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

Step-by-Step NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules. The residual solvent peak appears at δ 7.26 ppm in ¹H NMR and δ 77.2 ppm in ¹³C NMR.[10]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for ensuring the solubility of polar compounds and for clearly observing exchangeable -OH and -NH protons. Residual solvent peak is at δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C).[10]

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Referencing: While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[11]

-

Instrument Setup (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution of complex multiplets.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard.

-

-

Instrument Setup (¹³C NMR):

-

Spectrometer Frequency: 100 MHz (for a 400 MHz instrument).

-

Number of Scans (NS): 128 to 1024 scans may be necessary due to the low natural abundance of ¹³C.

-

Acquisition Mode: Use a proton-decoupled pulse program.

-

Structure Verification with 2D NMR Spectroscopy

For unambiguous assignment of the complex cyclopentyl region, 2D NMR experiments are indispensable.[5]

Caption: Workflow for NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks will appear between protons that are on adjacent carbons. For this molecule, COSY is critical for tracing the connectivity within the cyclopentane ring, for example, by correlating the H1 signal with protons on C2 and C5, and the H3 signal with protons on C2 and C4.[4]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of each CH, CH₂, and CH₃ group.

By integrating data from 1D and 2D NMR experiments, a complete and validated assignment of the ¹H and ¹³C spectra can be achieved, confirming the identity and stereochemical purity of this compound.

References

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. [Link]

-

PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

S. Michael Stewart. (2021). NMR and Cyclic Molecules. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

Reddit. (2022). Why does cyclopentanol have 6 H NMR signals?. [Link]

Sources

- 1. This compound - CAS:167465-99-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. reddit.com [reddit.com]

- 3. azooptics.com [azooptics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of Boc-Protected Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of Boc-protected aminocyclopentanol. As a critical analytical method in organic synthesis and drug development, IR spectroscopy offers a rapid, non-destructive means to verify the successful installation of the tert-butyloxycarbonyl (Boc) protecting group and to confirm the integrity of the core aminocyclopentanol structure. This document details the characteristic vibrational frequencies of the key functional groups, provides field-proven experimental protocols for sample preparation and spectral acquisition, and offers a systematic approach to spectral interpretation, enabling researchers to confidently characterize these important synthetic intermediates.

Introduction: The Analytical Imperative

In the synthesis of complex molecules, particularly in pharmaceutical development, the selective protection of reactive functional groups is a foundational strategy. The Boc group is a cornerstone of amine protection due to its stability in a wide range of conditions and its clean removal under mild acidic protocols.[1] Boc-protected aminocyclopentanols are valuable chiral building blocks, and verifying their structure is a critical quality control step.

Infrared (IR) spectroscopy is an indispensable tool for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint" that confirms the presence of key functional groups. For a molecule like Boc-protected aminocyclopentanol, IR spectroscopy allows for the unambiguous identification of:

-

The successful installation of the Boc group via its strong carbonyl (C=O) absorption.

-

The presence of the N-H bond of the newly formed carbamate.

-

The persistence of the hydroxyl (-OH) group from the cyclopentanol ring.

-

The overall integrity of the aliphatic (C-H) framework.

This guide will deconstruct the IR spectrum of a typical Boc-protected aminocyclopentanol, providing the causal logic behind spectral features and the experimental choices required to obtain a high-fidelity spectrum.

Molecular Structure and Expected Vibrational Signatures

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of specific functional groups. A Boc-protected aminocyclopentanol can be dissected into three key regions for analysis.

Caption: A validated workflow for FTIR spectral acquisition and analysis.

Sample Preparation: The Foundation of Quality Data

The choice of sampling technique depends on the physical state of the sample and available equipment.

Method 1: Attenuated Total Reflectance (ATR) - Recommended for Speed and Simplicity ATR is the most common and convenient method for solids and liquids, requiring minimal sample preparation. [2][3]

-

Step 1: Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) and wipe dry with a soft, lint-free tissue.

-

Step 2: Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

-

Step 3: Sample Application: Place a small amount of the solid Boc-protected aminocyclopentanol powder directly onto the crystal. [3]* Step 4: Apply Pressure: Use the accessory's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong signal. [4]* Step 5: Acquire Spectrum: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

Method 2: Potassium Bromide (KBr) Pellet - The Classic Transmission Method This technique is used for solid samples and involves dispersing the sample in a matrix of IR-transparent KBr. [2]It requires more skill but can yield very high-quality spectra.

-

Step 1: Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) to remove absorbed water, which shows strong IR absorbance. [5][6]The presence of a broad O-H band around 3400 cm⁻¹ in a blank pellet indicates moisture contamination. [5]* Step 2: Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample into a fine powder. [7]Add approximately 100-200 mg of the dry KBr powder and gently but thoroughly mix to ensure uniform dispersion. [7][8]* Step 3: Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. [5][9]A high-quality pellet will be thin and transparent or translucent.

-

Step 4: Background and Sample Scan: Acquire a background spectrum using a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Range: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for most structural characterization purposes.

-

Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

Spectral Interpretation: A Practical Guide

Interpreting an IR spectrum is a systematic process. The key is to focus on the diagnostic regions first, rather than trying to assign every single peak. [10] Systematic Approach:

-

The 3000 cm⁻¹ Line: Draw a mental line at 3000 cm⁻¹. Peaks to the left (higher wavenumber) typically correspond to C-H stretches from sp² or sp carbons, while the strong peaks just to the right (2850-3000 cm⁻¹) confirm the sp³ C-H bonds of the cyclopentane ring. [11]2. The Hydroxyl/Amine Region (3500-3200 cm⁻¹): Look for the very broad, strong O-H stretch of the alcohol. [12]Overlapping with it or appearing as a sharper shoulder should be the N-H stretch of the carbamate.

-

The Carbonyl Region (1800-1650 cm⁻¹): Scan for the tell-tale C=O stretch. A strong, sharp peak around 1700 cm⁻¹ is definitive proof of the Boc group's presence. [1]Its absence would indicate a failed protection reaction.

-

The Fingerprint Region (1500-500 cm⁻¹): This complex region contains many bending and stretching vibrations. While difficult to fully assign, it is unique to the molecule. Confirm the presence of a strong C-O stretch from the secondary alcohol around 1100 cm⁻¹. [13]

Data Summary Table

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity | Comments |